[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone
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Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole ring, a piperazine ring, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring. It can be used to label and track biological molecules in various assays and imaging techniques .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its dichlorophenyl group, which can enhance its chemical stability and reactivity.
Properties
Molecular Formula |
C17H14Cl2N4O4S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N4O4S/c18-11-4-5-12(13(19)10-11)17(24)22-6-8-23(9-7-22)28(25,26)15-3-1-2-14-16(15)21-27-20-14/h1-5,10H,6-9H2 |
InChI Key |
RFIQBDULTDRMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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